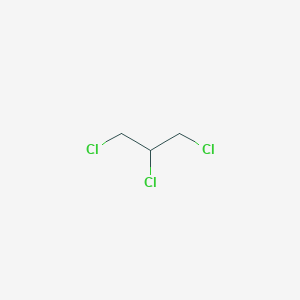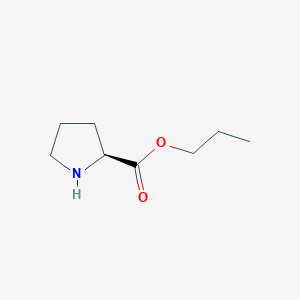
(S)-Propyl pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Propyl pyrrolidine-2-carboxylate, also known as PPC, is a chiral compound used in scientific research for its unique properties. PPC has been studied extensively for its potential applications in the field of neuroscience.
Aplicaciones Científicas De Investigación
(S)-Propyl pyrrolidine-2-carboxylate has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (S)-Propyl pyrrolidine-2-carboxylate has also been studied for its potential use as a cognitive enhancer and has been shown to improve memory and learning in animal models.
Mecanismo De Acción
The exact mechanism of action of (S)-Propyl pyrrolidine-2-carboxylate is not well understood, but it is thought to work by modulating the activity of glutamate receptors in the brain. Glutamate is a neurotransmitter that plays a key role in learning and memory. (S)-Propyl pyrrolidine-2-carboxylate may also work by increasing the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Efectos Bioquímicos Y Fisiológicos
(S)-Propyl pyrrolidine-2-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. (S)-Propyl pyrrolidine-2-carboxylate has also been shown to increase the expression of genes involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-Propyl pyrrolidine-2-carboxylate in lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. (S)-Propyl pyrrolidine-2-carboxylate is also relatively easy to synthesize and is stable under a variety of conditions. One limitation of using (S)-Propyl pyrrolidine-2-carboxylate in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Direcciones Futuras
There are many potential future directions for research on (S)-Propyl pyrrolidine-2-carboxylate. One area of interest is the development of new drugs based on the structure of (S)-Propyl pyrrolidine-2-carboxylate. Another area of interest is the study of the long-term effects of (S)-Propyl pyrrolidine-2-carboxylate on the brain and its potential use in the treatment of neurodegenerative diseases. (S)-Propyl pyrrolidine-2-carboxylate may also have applications in the field of regenerative medicine, as it has been shown to promote the growth and survival of neurons.
Métodos De Síntesis
(S)-Propyl pyrrolidine-2-carboxylate can be synthesized using various methods, including the Strecker synthesis and the Curtius rearrangement. The Strecker synthesis involves the reaction of propanal with ammonium chloride and potassium cyanide, followed by hydrolysis to form (S)-Propyl pyrrolidine-2-carboxylate. The Curtius rearrangement involves the reaction of propylamine with phosgene to form propyl isocyanate, which is then reacted with sodium azide to form (S)-Propyl pyrrolidine-2-carboxylate.
Propiedades
Número CAS |
134666-85-6 |
|---|---|
Nombre del producto |
(S)-Propyl pyrrolidine-2-carboxylate |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
propyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |
Clave InChI |
ZEERPIASPMMKRH-ZETCQYMHSA-N |
SMILES isomérico |
CCCOC(=O)[C@@H]1CCCN1 |
SMILES |
CCCOC(=O)C1CCCN1 |
SMILES canónico |
CCCOC(=O)C1CCCN1 |
Sinónimos |
L-Proline, propyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



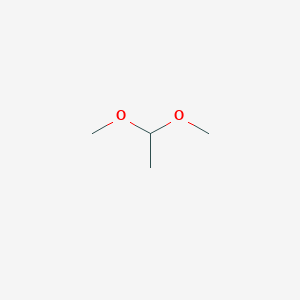
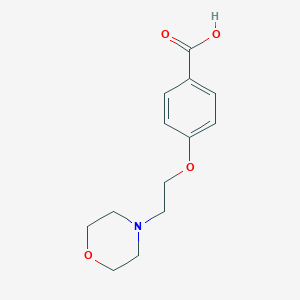
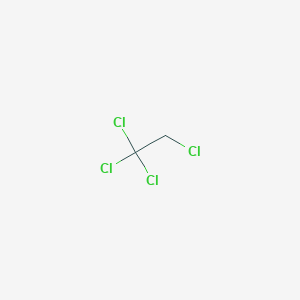
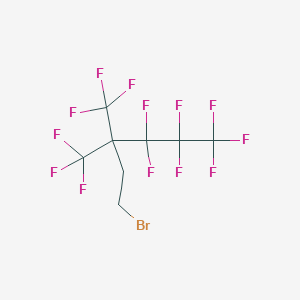
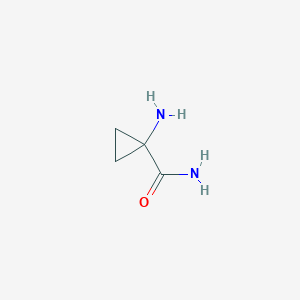
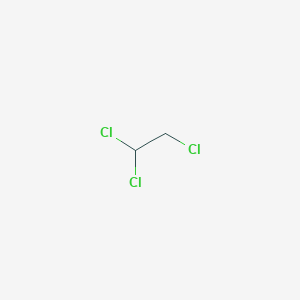
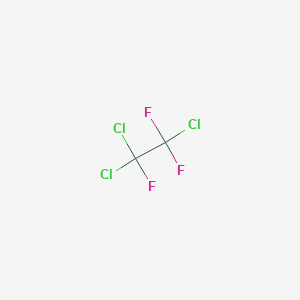
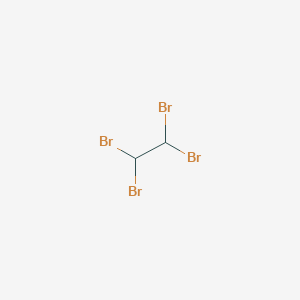
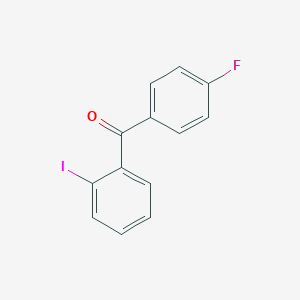
![11H-Benzo[a]fluorene](/img/structure/B165204.png)
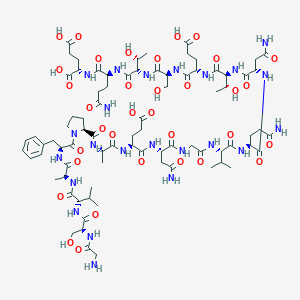
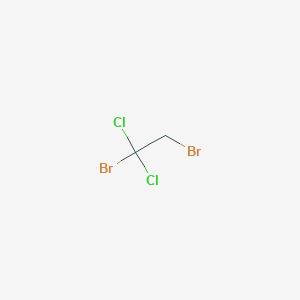
![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)
